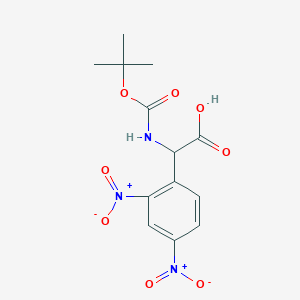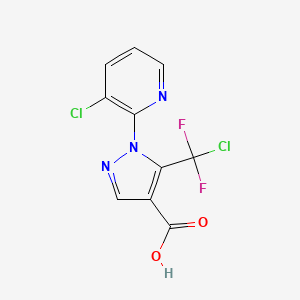
5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-(Chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CDFPPC) is a small molecule that has been widely studied in the scientific community due to its unique properties. It is a versatile compound that has been used in a variety of applications, including synthesis, research, and drug development. CDFPPC is a halogenated hydrocarbon, containing chlorine and fluorine atoms, and a five-membered heterocyclic ring. This molecule has been found to be highly reactive and exhibits a variety of biological activities, making it an attractive target for further study.
Applications De Recherche Scientifique
Applications in Chemical Synthesis and Molecular Design
The compound has been utilized as a precursor or intermediate in the synthesis of complex molecules, demonstrating its versatility in organic chemistry. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been employed in Sonogashira-type cross-coupling reactions to obtain corresponding alkynyl-pyrazoles, which were further cyclized to yield various condensed pyrazoles. These synthetic routes highlight the utility of pyrazole derivatives in constructing heterocyclic compounds with potential pharmaceutical applications (Eglė Arbačiauskienė et al., 2011).
In Anticancer Research
The synthesis of novel compounds based on pyrazole derivatives has shown significant potential in anticancer research. A study described the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives from a similar core structure. These compounds were evaluated for their optical properties and could be of interest for designing new anticancer agents (Yan-qing Ge et al., 2014).
In Metal-Organic Frameworks (MOFs) and Coordination Chemistry
The versatility of pyrazole-based carboxylic acids extends to the development of metal-organic frameworks (MOFs) and coordination compounds. A study on novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives explored their synthesis, crystal structures, and evaluated their anti-cancer activity, showcasing the application of such compounds in creating structures with potential biological activities (Yanhui Qiao et al., 2021).
In Fluorescence and Optical Studies
The pyrazole carboxylates have been used in studies exploring their optical properties. For example, novel pyrazole derivatives were synthesized and their fluorescence spectral characteristics investigated, providing insights into their potential use in fluorescence-based applications and as novel fluorophores for biological imaging (Şeyma Cankara Pirol et al., 2014).
Propriétés
IUPAC Name |
5-[chloro(difluoro)methyl]-1-(3-chloropyridin-2-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N3O2/c11-6-2-1-3-15-8(6)17-7(10(12,13)14)5(4-16-17)9(18)19/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKUUGZMHITWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)
![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)
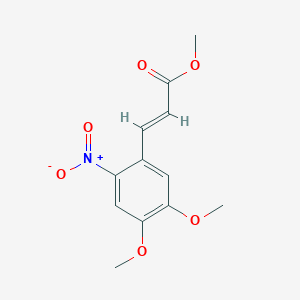
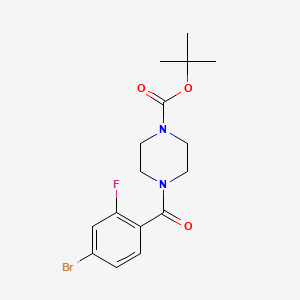
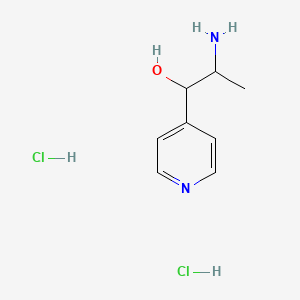
![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)
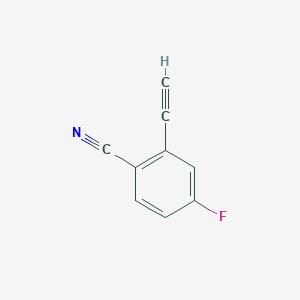
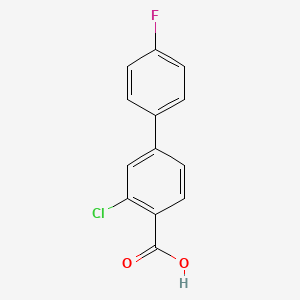
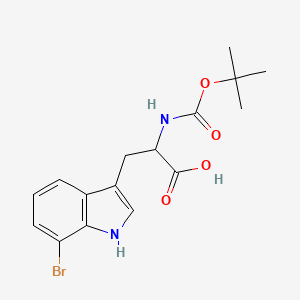
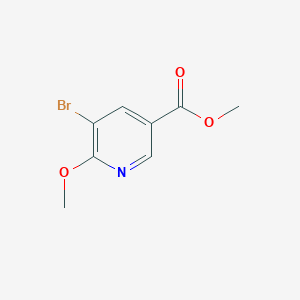
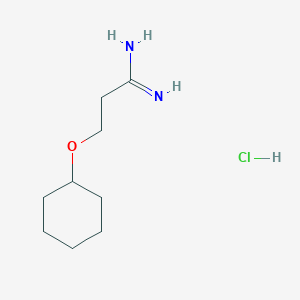
![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)
